molecular formula C12H20O2 B14474654 Cyclohexaneacetic acid, 1-ethenyl-, ethyl ester CAS No. 71593-71-0

Cyclohexaneacetic acid, 1-ethenyl-, ethyl ester

Katalognummer: B14474654
CAS-Nummer: 71593-71-0
Molekulargewicht: 196.29 g/mol
InChI-Schlüssel: USWWJTUVGRYSHE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cyclohexaneacetic acid, 1-ethenyl-, ethyl ester is an organic compound with the molecular formula C12H20O2. It is a derivative of cyclohexaneacetic acid, where the hydrogen atom on the carboxyl group is replaced by an ethyl ester group, and one of the hydrogen atoms on the cyclohexane ring is replaced by an ethenyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of cyclohexaneacetic acid, 1-ethenyl-, ethyl ester typically involves the esterification of cyclohexaneacetic acid with ethanol in the presence of an acid catalyst. The reaction can be represented as follows:

Cyclohexaneacetic acid+EthanolAcid CatalystCyclohexaneacetic acid, 1-ethenyl-, ethyl ester+Water\text{Cyclohexaneacetic acid} + \text{Ethanol} \xrightarrow{\text{Acid Catalyst}} \text{this compound} + \text{Water} Cyclohexaneacetic acid+EthanolAcid Catalyst​Cyclohexaneacetic acid, 1-ethenyl-, ethyl ester+Water

The reaction conditions usually involve refluxing the reactants in the presence of a strong acid such as sulfuric acid or hydrochloric acid. The reaction mixture is then neutralized, and the product is extracted and purified.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, leading to higher yields and purity of the product. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common in industrial processes.

Analyse Chemischer Reaktionen

Types of Reactions

Cyclohexaneacetic acid, 1-ethenyl-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form cyclohexaneacetic acid and other oxidation products.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

    Substitution: The ethenyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as halides (Cl-, Br-) and amines (NH3) can be used in substitution reactions.

Major Products Formed

    Oxidation: Cyclohexaneacetic acid and other carboxylic acids.

    Reduction: Cyclohexaneacetic alcohol.

    Substitution: Various substituted cyclohexaneacetic acid derivatives.

Wissenschaftliche Forschungsanwendungen

Cyclohexaneacetic acid, 1-ethenyl-, ethyl ester has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of cyclohexaneacetic acid, 1-ethenyl-, ethyl ester involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release cyclohexaneacetic acid, which can then interact with biological targets such as enzymes and receptors. The ethenyl group can participate in various chemical reactions, leading to the formation of active metabolites.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cyclohexaneacetic acid, ethyl ester: Similar structure but lacks the ethenyl group.

    Cyclohexanecarboxylic acid, ethyl ester: Similar ester group but different carboxylic acid structure.

    Cyclohexaneacetic acid, α-ethyl-: Similar structure but with an additional ethyl group on the cyclohexane ring.

Uniqueness

Cyclohexaneacetic acid, 1-ethenyl-, ethyl ester is unique due to the presence of both the ethenyl and ethyl ester groups, which confer distinct chemical and biological properties. The ethenyl group allows for additional chemical reactivity, while the ethyl ester group enhances its solubility and stability.

Eigenschaften

CAS-Nummer

71593-71-0

Molekularformel

C12H20O2

Molekulargewicht

196.29 g/mol

IUPAC-Name

ethyl 2-(1-ethenylcyclohexyl)acetate

InChI

InChI=1S/C12H20O2/c1-3-12(8-6-5-7-9-12)10-11(13)14-4-2/h3H,1,4-10H2,2H3

InChI-Schlüssel

USWWJTUVGRYSHE-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)CC1(CCCCC1)C=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.